N-methyl-4-(1H-tetrazol-5-yl)aniline
Description
Properties
Molecular Formula |
C8H9N5 |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N-methyl-4-(2H-tetrazol-5-yl)aniline |
InChI |
InChI=1S/C8H9N5/c1-9-7-4-2-6(3-5-7)8-10-12-13-11-8/h2-5,9H,1H3,(H,10,11,12,13) |
InChI Key |
UYOHOIMQBWTNLS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NNN=N2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Tetrazole derivatives, including N-methyl-4-(1H-tetrazol-5-yl)aniline, are known for their versatile pharmacological properties. They act as effective pharmacophores due to the presence of multiple nitrogen atoms, which can engage in various biological interactions. Research indicates that tetrazoles can exhibit antibacterial, antifungal, and anticancer activities. For instance, studies have shown that certain 5-substituted tetrazoles demonstrate significant inhibitory effects against various bacterial strains such as Escherichia coli and Bacillus subtilis .
Synthesis and Modification
The synthesis of this compound can be achieved through microwave-assisted methods that enhance yield and purity. Such methods involve the reaction of nitriles with sodium azide under optimized conditions, resulting in high yields of tetrazole derivatives . This synthetic efficiency is crucial for developing new pharmaceuticals.
Materials Science
Energetic Materials
this compound has been explored as a precursor for nitrogen-rich energetic materials. Tetrazoles are characterized by their high nitrogen content and thermal stability, making them suitable for applications in explosives and propellants. For example, compounds derived from tetrazoles have shown excellent detonation velocities and pressures, positioning them as potential replacements for traditional energetic materials .
Dyes and Pigments
In addition to their energetic applications, tetrazole derivatives are also utilized in the dye industry. This compound can be employed to synthesize various dyes due to its ability to form stable colored complexes with metal ions. This property is particularly valuable in textile and polymer industries where colorfastness is essential .
Industrial Applications
Natural Gas and Refinery Processes
this compound finds utility in industrial applications such as natural gas processing and refinery operations. It serves as a chemical additive that enhances the efficiency of these processes by improving the solubility of gases in liquids . The compound's stability under varying conditions makes it suitable for use in harsh industrial environments.
Polymer Industry
In the polymer sector, this compound is used as a monomer or additive in polymer formulations. Its incorporation can enhance the mechanical properties of polymers or introduce specific functionalities that improve performance characteristics such as thermal stability and chemical resistance .
Summary Table of Applications
| Application Area | Specific Uses | Benefits/Properties |
|---|---|---|
| Medicinal Chemistry | Antibacterial, antifungal agents | Versatile pharmacological properties |
| Materials Science | Energetic materials | High nitrogen content, thermal stability |
| Industrial Applications | Natural gas processing, refinery processes | Enhances efficiency, stability in harsh conditions |
| Polymer Industry | Monomers/additives | Improves mechanical properties |
Comparison with Similar Compounds
4-(1H-Tetrazol-5-yl)aniline (Parent Compound)
The parent compound lacks the N-methyl group, which significantly alters its physicochemical properties. Key differences include:
Table 1: Comparison of Tetrazole-Containing Anilines
N-(1H-Indol-5-ylmethyl)-4-(1,2,4-triazol-1-ylmethyl)aniline
This compound replaces the tetrazole with a triazole ring and incorporates an indole moiety. Key distinctions include:
- Heterocycle Properties : The 1,2,4-triazole ring (pKa ~8–10) is less acidic than tetrazole, reducing its utility as a carboxylic acid substitute.
Table 2: Heterocyclic Aniline Derivatives
N-{2-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline
This derivative features a branched propan-2-yl linker and a methoxyphenyl-substituted tetrazole. Differences include:
- Substituent Effects : The methoxy group enhances electron density on the benzene ring, altering reactivity in electrophilic substitutions.
Q & A
Q. What are the common synthetic routes for N-methyl-4-(1H-tetrazol-5-yl)aniline, and how are reaction conditions optimized?
Methodological Answer: The synthesis of this compound typically employs multicomponent reactions (MCRs) or cycloaddition strategies. Key approaches include:
- Ugi-Azide Reaction : Combining aniline derivatives, aldehydes, isocyanides, and trimethylsilyl azide in methanol at room temperature, yielding tetrazole-containing products with high regioselectivity (e.g., 99% yield in some cases) .
- [3+2] Cycloaddition : Reacting nitriles with sodium azide catalyzed by AlCl₃ at 90°C, as demonstrated for structurally similar 2-(1H-tetrazol-5-yl)aniline derivatives (84–91% yields) .
- Oxalyl Chloride-Mediated Reactions : Converting tetrazolyl aniline intermediates using oxalyl chloride in anhydrous dimethoxyethane, followed by hydrolysis to isolate the final product (74.8% yield) .
Optimization Parameters : Temperature control (e.g., ice cooling during exothermic steps), solvent polarity (DMF for cycloaddition), and catalyst loadings (AlCl₃ for azide cyclization) are critical. Microwave-assisted methods can enhance reaction rates and purity .
Q. How is NMR spectroscopy utilized in characterizing the structure of this compound?
Methodological Answer: ¹H and ¹³C NMR are pivotal for confirming regiochemistry and substituent positions:
- Tetrazole Ring Confirmation : The absence of NH protons in ¹H NMR (δ ~7.5–8.5 ppm) indicates N-methylation. For example, in N-(1-(1H-tetrazol-5-yl)butyl)aniline, the singlet at δ 5.78 ppm corresponds to the tetrazole-attached methylene group .
- Aromatic Proton Splitting : Coupling patterns in the aromatic region (δ 6.5–7.5 ppm) differentiate para-substitution (e.g., 4-position methyl group) from ortho/meta isomers .
- 13C NMR : Peaks at δ 145–155 ppm confirm tetrazole carbons, while δ 30–60 ppm regions identify aliphatic methyl/methylene groups .
Q. What role does the tetrazole ring play in the compound's chemical reactivity?
Methodological Answer: The tetrazole ring enhances both stability and bioactivity:
- Hydrogen Bonding : The NH group in 1H-tetrazol-5-yl derivatives participates in H-bonding with biological targets (e.g., GPR35 receptors), improving ligand-receptor affinity .
- Acid Stability : Unlike carboxylates, tetrazoles resist protonation under acidic conditions, making them suitable for oral drug candidates.
- Synthetic Versatility : The ring undergoes electrophilic substitution (e.g., halogenation) and serves as a bioisostere for carboxylic acids in medicinal chemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in yield data when synthesizing this compound via different methods?
Methodological Answer: Discrepancies in yields often stem from:
- Reaction Byproducts : Ugi-azide reactions may form imine intermediates; optimizing stoichiometry (e.g., 1:1 aldehyde:isocyanide ratio) minimizes side products .
- Purification Challenges : Flash chromatography (silica gel, 5% MeOH/DCM) effectively isolates tetrazoles from polar impurities, as shown for analogs with 97% purity .
- Catalyst Efficiency : Aluminum chloride in cycloadditions improves azide-nitrile coupling, but residual catalyst can skew yield calculations. Thorough washing with EDTA solutions mitigates this .
Q. What strategies are effective in optimizing regioselectivity during tetrazole ring formation?
Methodological Answer: Regioselectivity is controlled by:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the aniline ring direct cyclization to the 5-position of the tetrazole .
- Catalyst Choice : ZnCl₂ or AlCl₃ favors 1H-tetrazol-5-yl over 2H-tetrazol-5-yl isomers due to Lewis acid-mediated stabilization of transition states .
- Temperature Gradients : Slow heating (e.g., 50°C → 90°C) during cycloaddition reduces kinetic byproducts, as demonstrated in microwave-assisted syntheses .
Q. How does crystallographic analysis using SHELX software aid in determining the compound's structure?
Methodological Answer: SHELXL refines X-ray diffraction data to resolve:
- Tautomerism : Distinguishes 1H- vs. 2H-tetrazole configurations via bond-length analysis (e.g., N-N distances ~1.31–1.35 Å for 1H-tetrazoles) .
- Packing Defects : SHELXD identifies twinning in crystals caused by methyl group disorder, enabling correction via twin-law refinement .
- Hydrogen Bond Networks : SHELXPRO visualizes intermolecular H-bonds (e.g., tetrazole NH⋯O interactions), critical for stability studies .
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound's pharmacological targets?
Methodological Answer: Key challenges include:
- Conformational Flexibility : The tetrazole ring's rotational freedom complicates docking studies. Constrained analogs (e.g., cyclohexyl-tetrazole hybrids) are synthesized to reduce entropy penalties .
- Bioisosteric Replacements : Replacing tetrazole with carboxylates alters pharmacokinetics; comparative assays (e.g., EC₅₀ in DMR assays) quantify potency differences .
- Metabolic Stability : Oxidative metabolism of the methyl group generates inactive metabolites. Deuterium labeling at the methyl position (e.g., CD₃) can mitigate this .
Q. How do solvent and catalyst choices impact the efficiency of multicomponent reactions in synthesizing derivatives?
Methodological Answer:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance azide solubility but slow reaction rates. Methanol balances polarity and reaction speed in Ugi-azide reactions .
- Catalyst Loadings : Excess AlCl₃ (>10 mol%) in cycloadditions increases byproduct formation. Titration via in situ IR monitoring optimizes catalyst efficiency .
- Green Chemistry : Water as a co-solvent reduces waste but requires phase-transfer catalysts (e.g., TBAB) to maintain yield (e.g., 70% in aqueous micellar conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
